2,2'-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde)
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Overview
Description
2,2’-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) is a chemical compound characterized by its unique structure, which includes two oxoacetaldehyde groups attached to an ethane-1,2-diyldibenzene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) typically involves the reaction of ethane-1,2-diyldibenzene with oxoacetaldehyde under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetaldehyde groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2’-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-(ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) involves its interaction with specific molecular targets. The oxoacetaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: A diphenylacetylene derivative with aldehyde functional groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: A related compound with a similar ethane-1,2-diyl linkage but different substituents.
Uniqueness
2,2’-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) is unique due to its specific combination of oxoacetaldehyde groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
13516-56-8 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[4-[2-(4-oxaldehydoylphenyl)ethyl]phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C18H14O4/c19-11-17(21)15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18(22)12-20/h3-12H,1-2H2 |
InChI Key |
HIQAEPZKKYAGFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)C=O)C(=O)C=O |
Origin of Product |
United States |
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